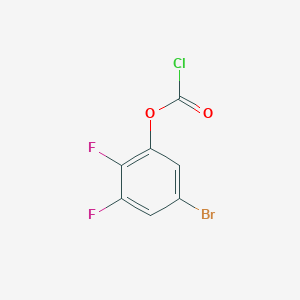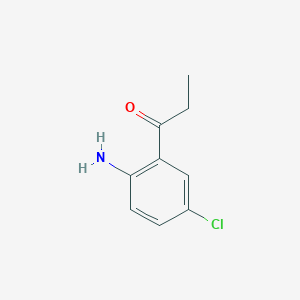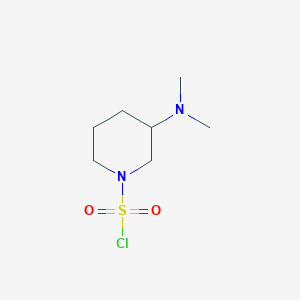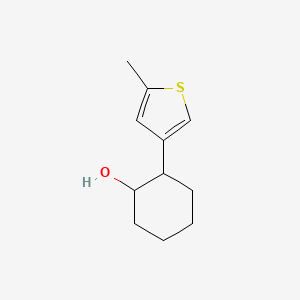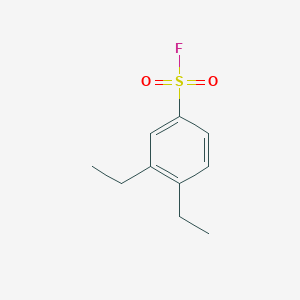
3,4-Diethylbenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an aromatic ring. This particular compound features two ethyl groups at the 3 and 4 positions of the benzene ring, making it a unique derivative of benzenesulfonyl fluoride.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethylbenzene-1-sulfonyl fluoride typically involves the fluorosulfonylation of 3,4-diethylbenzene. This can be achieved through various methods, including:
Direct Fluorosulfonylation: Using fluorosulfonyl radicals generated from precursors like sulfuryl fluoride gas (SO2F2) or solid reagents such as FDIT and AISF.
Chlorine-Fluorine Exchange: This method involves the reaction of 3,4-diethylbenzenesulfonyl chloride with fluoride sources like potassium fluoride (KF) or potassium bifluoride (KHF2) under phase transfer conditions.
Industrial Production Methods: Industrial production of sulfonyl fluorides often employs large-scale fluorosulfonylation processes using sulfuryl fluoride gas due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl fluoride group acts as an electron-withdrawing group, directing incoming electrophiles to the ortho and para positions relative to the sulfonyl group.
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, or sulfonothioates.
Common Reagents and Conditions:
Electrophilic Reagents: Chlorine (Cl2), bromine (Br2), and sulfuric acid (H2SO4) are commonly used in electrophilic aromatic substitution reactions.
Nucleophilic Reagents: Amines, alcohols, and thiols are used in nucleophilic substitution reactions, often under basic conditions.
Major Products:
Electrophilic Substitution Products: Halogenated derivatives of this compound.
Nucleophilic Substitution Products: Sulfonamides, sulfonates, and sulfonothioates.
Scientific Research Applications
3,4-Diethylbenzene-1-sulfonyl fluoride has found applications in various fields of scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Sulfonyl fluorides, including this compound, are explored as potential inhibitors of enzymes such as serine proteases, which are implicated in various diseases.
Materials Science: The compound is utilized in the development of functional materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-diethylbenzene-1-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl fluoride group reacts with nucleophilic amino acid residues, such as serine, cysteine, and lysine, in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Benzenesulfonyl Fluoride: Lacks the ethyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methylbenzenesulfonyl Fluoride: Contains a methyl group instead of ethyl groups, affecting its reactivity and steric properties.
2,4-Diethylbenzenesulfonyl Fluoride: Similar structure but with different substitution pattern, influencing its chemical behavior.
Uniqueness: 3,4-Diethylbenzene-1-sulfonyl fluoride is unique due to the presence of two ethyl groups at the 3 and 4 positions, which can influence its reactivity and selectivity in chemical reactions. This structural feature can also affect its interactions with biological targets, making it a distinct compound in the realm of sulfonyl fluorides .
Properties
Molecular Formula |
C10H13FO2S |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3,4-diethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C10H13FO2S/c1-3-8-5-6-10(14(11,12)13)7-9(8)4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
DORKPTHPNJEVDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)F)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13251391.png)
![[5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13251396.png)
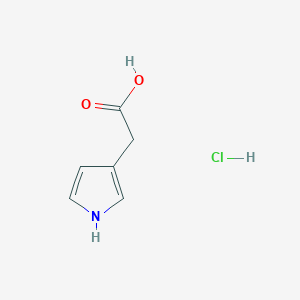
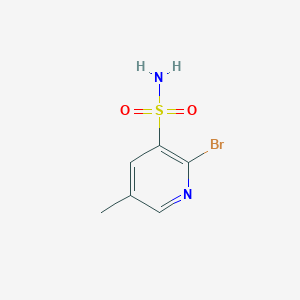
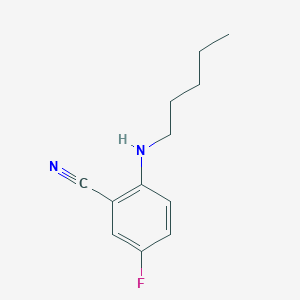

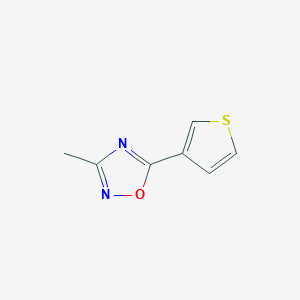


![1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13251445.png)
